

# A Comparative Analysis of FAAH Inhibitors: JNJ-42165279 Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARN272    |           |
| Cat. No.:            | B10752152 | Get Quote |

A direct comparative analysis between **ARN272** and JNJ-42165279 cannot be conducted at this time due to the absence of publicly available scientific literature and clinical data for a compound designated as **ARN272**. Extensive searches have yielded no information on the mechanism of action, preclinical, or clinical efficacy of **ARN272**.

This guide will therefore provide a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.

### JNJ-42165279: A Profile

JNJ-42165279, developed by Janssen Pharmaceutica, is a selective and orally bioavailable inhibitor of the FAAH enzyme.[1][2] It acts by covalently binding to the catalytic site of FAAH, thereby preventing the degradation of endogenous fatty acid amides such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1] This mechanism of action leads to an elevation of these endocannabinoids in both the brain and peripheral tissues. [1][3] JNJ-42165279 has been investigated for its therapeutic potential in anxiety disorders, major depressive disorder, and neuropathic pain.[2][3]

### **Mechanism of Action: FAAH Inhibition**

The primary mechanism of action for JNJ-42165279 is the inhibition of the FAAH enzyme. FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid



anandamide and other related fatty acid amides. By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling molecules, which can then exert their effects on various physiological processes, including pain, mood, and anxiety.



Click to download full resolution via product page

**Diagram 1:** Simplified signaling pathway of FAAH inhibition by JNJ-42165279.

# **Preclinical Efficacy**

Preclinical studies in rodent models have demonstrated the ability of JNJ-42165279 to effectively block FAAH in both the brain and periphery, leading to increased concentrations of AEA, OEA, and PEA.[1][3] This was associated with efficacy in a spinal nerve ligation (SNL) model of neuropathic pain.[3]

Table 1: Preclinical Characterization of JNJ-42165279

| Parameter  | Species             | Value       | Reference |
|------------|---------------------|-------------|-----------|
| hFAAH IC50 | Human (recombinant) | 70 ± 8 nM   | [4]       |
| rFAAH IC50 | Rat (recombinant)   | 313 ± 28 nM | [4]       |

## **Clinical Efficacy**

JNJ-42165279 has been evaluated in Phase I and Phase II clinical trials for various indications.



## **Social Anxiety Disorder (SAD)**

A Phase II, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg daily) in patients with SAD over 12 weeks.[5][6]

Table 2: Efficacy of JNJ-42165279 in Social Anxiety Disorder

| Endpoint                                                      | JNJ-42165279<br>(n=74) | Placebo (n=75)   | p-value         | Reference |
|---------------------------------------------------------------|------------------------|------------------|-----------------|-----------|
| Mean change<br>from baseline in<br>LSAS total score           | -29.4 (SD 27.47)       | -22.4 (SD 23.57) | Not Significant | [5][6]    |
| % subjects with ≥30% improvement in LSAS total score          | 42.4%                  | 23.6%            | 0.04            | [5][6]    |
| % subjects with CGI-I score of "much" or "very much" improved | 44.1%                  | 23.6%            | 0.02            | [5][7]    |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

While the primary endpoint of mean change in LSAS total score was not met, key secondary endpoints showed a statistically significant improvement, suggesting an anxiolytic effect.[5][6]

## **Pharmacodynamics in Healthy Volunteers**

A multiple-ascending dose and PET study in healthy volunteers demonstrated potent central and peripheral FAAH inhibition by JNJ-42165279.[8][9]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers



| Parameter                | Dose                        | Effect               | Reference |
|--------------------------|-----------------------------|----------------------|-----------|
| Brain FAAH<br>Occupancy  | ≥10 mg (single dose)        | Saturation (96-98%)  | [8][9]    |
| Plasma AEA Concentration | 10-100 mg (single dose)     | 5.5-10-fold increase | [8]       |
| CSF AEA Concentration    | 10-75 mg (daily for 7 days) | ~41-77-fold increase | [8]       |

AEA: Anandamide; CSF: Cerebrospinal Fluid.

# Experimental Protocols FAAH Inhibition Assay (In Vitro)

The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified. The apparent IC50 values were determined after a 1-hour preincubation of the compound with the enzyme.[4] The assay likely involved measuring the enzymatic activity of FAAH in the presence of varying concentrations of JNJ-42165279, using a fluorescent or radiolabeled substrate.





Click to download full resolution via product page

Diagram 2: General workflow for an in vitro FAAH inhibition assay.

# Phase II Clinical Trial in Social Anxiety Disorder (NCT02432703)

This was a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[7] 149 subjects were randomized to receive either 25 mg of JNJ-42165279 or a placebo daily for 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study. Secondary endpoints included the proportion of responders (≥30% improvement in LSAS) and the Clinical Global Impression-Improvement (CGI-I) scale.[5][6]



## **Summary**

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in humans, leading to substantial increases in endocannabinoid levels. While it did not meet its primary endpoint in a Phase II trial for Social Anxiety Disorder, the positive signals on secondary endpoints suggest potential anxiolytic effects.[5][6] Further investigation may be warranted to optimize dosing and identify patient populations most likely to respond to this therapeutic strategy. A direct comparison with other compounds in its class, such as the reportedly developmental **ARN272**, is not possible without publicly accessible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study -PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [A Comparative Analysis of FAAH Inhibitors: JNJ-42165279 Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752152#arn272-vs-jnj-42165279-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com